1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
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Overview
Description
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a complex organic compound that features a piperidine ring and two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of Pyrazole Rings: The pyrazole rings are introduced through nucleophilic substitution reactions. This step often requires the use of pyrazole derivatives and suitable leaving groups.
Final Assembly: The final compound is assembled through a series of condensation reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyrazole derivatives in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The piperidine and pyrazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-(1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone: Lacks the methyl group on the pyrazole ring.
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-imidazol-1-yl)ethanone: Contains an imidazole ring instead of one pyrazole ring.
Uniqueness
The presence of both a piperidine ring and two pyrazole rings, along with the specific substitution pattern, makes 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone unique. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-pyrazol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-17-9-5-13(16-17)12-4-2-7-18(10-12)14(20)11-19-8-3-6-15-19/h3,5-6,8-9,12H,2,4,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKBMSINGLTJHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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